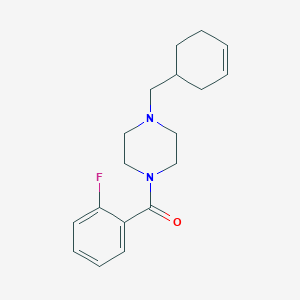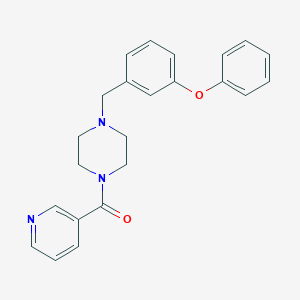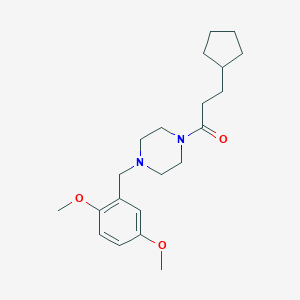![molecular formula C17H19N3O3S B247565 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine, also known as IMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology and medicine. This compound belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. This compound has also been found to inhibit the replication of certain viruses such as hepatitis C virus (HCV) and dengue virus. In addition, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent biological activity at relatively low concentrations. In addition, this compound has been shown to be selective in its activity, meaning that it does not exhibit significant toxicity towards normal cells. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of the mechanism of action of this compound, which could provide insights into the underlying biological processes that this compound targets. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in various scientific research applications.
Synthesis Methods
The synthesis of 1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction between isonicotinic acid and 4-(4-methylphenylsulfonyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H19N3O3S/c1-14-2-4-16(5-3-14)24(22,23)20-12-10-19(11-13-20)17(21)15-6-8-18-9-7-15/h2-9H,10-13H2,1H3 |
InChI Key |
WFIHMBFXJSNULP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)





![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)


![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
